molecular formula C14H11N3O2 B1392461 1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone CAS No. 1228551-84-5

1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone

Cat. No.: B1392461
CAS No.: 1228551-84-5
M. Wt: 253.26 g/mol
InChI Key: XVLQWHOLCBBNHK-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular structure of 1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone can be systematically analyzed through its component heterocyclic systems and functional groups. The compound possesses a molecular formula of C₁₄H₁₁N₃O₂ with a molecular weight of 253.26 daltons, representing a relatively compact yet structurally complex organic molecule. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic construction from distinct heterocyclic components linked through specific substitution patterns.

The benzimidazole core structure forms the central framework of this molecule, characterized by the fusion of benzene and imidazole rings sharing two adjacent carbon atoms. Benzimidazole itself represents a bicyclic aromatic compound that can be conceptualized as the fusion of benzene and imidazole rings, creating a planar heterocyclic system with distinctive electronic properties. The fundamental benzimidazole structure exhibits aromaticity across both rings, with nitrogen atoms positioned at the 1 and 3 positions of the imidazole moiety, contributing to the overall electronic delocalization and stability of the system.

The pyridine substituent attached at the 2-position of the benzimidazole ring introduces additional electronic complexity to the molecular architecture. Pyridine, a six-membered aromatic heterocycle containing a single nitrogen atom, contributes its own electronic characteristics to the overall molecular system. The specific attachment at the 3-position of the pyridine ring creates a meta-substitution pattern that influences both the electronic distribution and potential intermolecular interactions of the complete molecule.

The ethanone functional group positioned at the 6-position of the benzimidazole ring introduces a carbonyl moiety that significantly impacts the molecule's electronic properties and potential reactivity. This ketone functionality provides an electrophilic center that can participate in various chemical reactions and influences the overall polarity and solubility characteristics of the compound. The acetyl group orientation relative to the heterocyclic framework determines potential conformational preferences and intermolecular interaction patterns.

Molecular Parameter Value
Molecular Formula C₁₄H₁₁N₃O₂
Molecular Weight 253.26 g/mol
Chemical Abstracts Service Number 1228551-84-5
Number of Aromatic Rings 3
Number of Nitrogen Atoms 3
Number of Oxygen Atoms 2

The hydroxyl group attached to the nitrogen at the 1-position of the benzimidazole ring represents a unique structural feature that introduces additional hydrogen bonding capabilities and potential tautomeric behavior. This N-hydroxy functionality is relatively uncommon in benzimidazole derivatives and contributes significantly to the compound's distinctive physicochemical properties. The presence of this hydroxyl group creates opportunities for intramolecular hydrogen bonding interactions that may stabilize specific conformations and influence the overall molecular geometry.

Crystallographic Data and Conformational Analysis

The crystallographic analysis of this compound requires consideration of the conformational flexibility inherent in its molecular structure, particularly regarding the relative orientations of the heterocyclic rings and the positioning of functional groups. While specific single-crystal X-ray diffraction data for this exact compound may be limited, the structural principles governing related benzimidazole and pyridine-containing systems provide valuable insights into its likely solid-state arrangement.

The benzimidazole core maintains planarity due to its aromatic character, with bond lengths and angles consistent with established values for this heterocyclic system. The nitrogen atoms within the benzimidazole ring system adopt sp² hybridization, contributing to the planar geometry and allowing for effective π-electron delocalization across the fused ring structure. The carbon-nitrogen bond lengths within the imidazole portion typically range from 1.31 to 1.38 Ångströms, reflecting the partial double-bond character resulting from aromatic delocalization.

The pyridine ring substituent at the 2-position of the benzimidazole creates a biaryl-type linkage that introduces rotational degrees of freedom around the connecting carbon-carbon bond. The dihedral angle between the benzimidazole and pyridine planes significantly influences the overall molecular conformation and affects both electronic properties and intermolecular packing arrangements. Energy calculations and conformational analysis of similar systems suggest that coplanar or near-coplanar arrangements are often favored due to extended π-conjugation, though steric interactions may introduce deviations from perfect planarity.

The ethanone substituent at the 6-position adopts a conformation that minimizes steric clashes with adjacent ring systems while maximizing favorable electronic interactions. The carbonyl group typically adopts a coplanar arrangement with the benzimidazole ring system to allow for optimal orbital overlap and electronic delocalization. The methyl group of the acetyl moiety can rotate freely around the carbon-carbon bond, though preferred orientations may be established through crystal packing forces and intermolecular interactions.

Related benzimidazole derivatives have demonstrated the importance of intermolecular hydrogen bonding in determining crystal packing arrangements. The presence of multiple nitrogen atoms and the hydroxyl functionality in this compound creates numerous opportunities for hydrogen bond formation, both as donors and acceptors. These interactions likely play a crucial role in stabilizing specific conformations in the solid state and determining the overall crystal structure.

The conformational analysis must also consider the potential for intramolecular interactions, particularly involving the N-hydroxy group and nearby electronegative atoms or π-systems. Computational studies on similar compounds have revealed that intramolecular hydrogen bonding can significantly stabilize specific conformations and influence the preferred geometry of the molecule in both gas and condensed phases.

Thermodynamic Properties and Solubility Profiling

The thermodynamic properties of this compound reflect the complex interplay between its heterocyclic structure, functional group characteristics, and intermolecular interaction capabilities. Understanding these properties requires analysis of the contribution from each structural component and their collective influence on the compound's behavior under various conditions.

The presence of multiple aromatic rings contributes significantly to the thermal stability of the molecule, with the extended π-conjugation system providing resistance to thermal decomposition. Benzimidazole derivatives generally exhibit good thermal stability due to their aromatic character and the stabilizing influence of nitrogen heteroatoms within the ring framework. The additional pyridine ring further enhances this stability through extended conjugation and aromatic stabilization energy.

Solubility characteristics represent a critical aspect of the compound's physicochemical profile, influencing its potential applications and processing requirements. The polar functional groups, including the N-hydroxy group and the carbonyl oxygen, provide sites for hydrogen bonding interactions with protic solvents, enhancing solubility in polar media. The nitrogen atoms within the heterocyclic rings can act as hydrogen bond acceptors, further contributing to interactions with protic solvents such as water, alcohols, and other polar organic solvents.

The lipophilic character contributed by the aromatic ring systems creates an amphiphilic molecule with both hydrophilic and hydrophobic characteristics. This dual nature often results in moderate solubility in a range of solvents, from polar protic to moderately polar aprotic systems. The specific solubility profile depends on the relative strength of intermolecular interactions with different solvent systems and the energy required to break crystal lattice forces in the solid state.

Property Category Expected Characteristics
Thermal Stability High due to aromatic character
Polar Surface Area Significant due to N and O atoms
Hydrogen Bond Donors 1 (N-OH group)
Hydrogen Bond Acceptors 4 (3 N atoms + 1 O atom)
Log P (estimated) Moderate hydrophobicity

The enthalpy of formation for this compound can be estimated by considering the contributions from individual structural units and their interactions. The benzimidazole core contributes significantly to the overall stability through its aromatic stabilization energy, while the additional substituents modify this base value according to their electronic and steric effects. The carbonyl group introduces additional polarization and potential for dipole-dipole interactions, affecting both the enthalpy of formation and subsequent thermodynamic behavior.

Heat capacity measurements would reveal information about the vibrational modes available to the molecule and the energy distribution among different degrees of freedom. The rigid aromatic framework limits certain vibrational modes while the functional groups and potential for conformational changes contribute to the overall heat capacity. Temperature-dependent studies could provide insights into phase transitions and conformational changes that occur with varying thermal energy input.

Vapor pressure characteristics depend on the strength of intermolecular interactions in the condensed phase and the molecular weight of the compound. The presence of hydrogen bonding capabilities and aromatic stacking interactions typically results in relatively low vapor pressures compared to simple organic compounds of similar molecular weight. This behavior has implications for handling, storage, and purification procedures for the compound.

Acid-Base Behavior and Tautomeric Equilibria

The acid-base behavior of this compound represents a complex interplay between multiple ionizable sites and tautomeric possibilities within the molecule. Understanding these phenomena requires systematic analysis of each potential protonation and deprotonation site and their mutual interactions through electronic and resonance effects.

The benzimidazole core exhibits characteristic acid-base behavior similar to other members of this heterocyclic family. Benzimidazole derivatives typically demonstrate both basic and acidic properties, with the nitrogen atoms serving as protonation sites under acidic conditions and the N-H group capable of deprotonation under basic conditions. The experimental determination of acid dissociation constants for benzimidazole derivatives has revealed typical pKₐ values in the range of 5-6 for the conjugate acid form, indicating moderate basicity compared to simple amines.

The specific structural features of this compound introduce additional complexity to its acid-base behavior. The N-hydroxy group represents a unique ionizable functionality that can undergo deprotonation to form the corresponding oximate ion. This deprotonation typically occurs at higher pH values than the benzimidazole nitrogen, creating opportunities for stepwise ionization processes. The electron-withdrawing nature of the aromatic rings and the carbonyl group influences the acidity of this hydroxyl group, likely decreasing its pKₐ compared to simple hydroxylamines.

The pyridine nitrogen introduces an additional basic site with its own characteristic pKₐ value. Pyridine derivatives typically exhibit pKₐ values around 5-6 for their conjugate acids, though this value can be significantly modified by substituent effects. The electronic communication between the pyridine ring and the benzimidazole system through the connecting bond creates mutual influence on the basicity of each nitrogen center.

Tautomeric equilibria represent another crucial aspect of this compound's behavior in solution. Benzimidazole derivatives are well-known for their ability to exist in tautomeric forms, with proton migration between the two nitrogen atoms of the imidazole ring. Most benzimidazole activities are explained through the existence of 1,3-tautomeric equilibrium, where the mobile proton can reside on either nitrogen atom of the imidazole moiety.

Ionizable Site Expected pKₐ Range Chemical Environment
Benzimidazole N-H 5.0 - 6.0 Aromatic heterocycle
Pyridine Nitrogen 4.5 - 5.5 Electron-deficient aromatic
N-Hydroxy Group 8.0 - 10.0 Hydroxylamine derivative

The ¹³C Nuclear Magnetic Resonance chemical shifts provide valuable information about tautomeric equilibria in benzimidazole systems. The chemical shift differences between carbons adjacent to pyridine-like and pyrrole-like nitrogen atoms serve as diagnostic tools for determining tautomeric ratios. For benzimidazole derivatives, the C4 carbon typically appears around 120.0 parts per million when adjacent to a pyridine-like nitrogen, while the C7 carbon appears around 110.0 parts per million when adjacent to a pyrrole-like nitrogen.

The presence of the N-hydroxy group introduces additional tautomeric possibilities through potential migration of the hydroxyl proton. This group can participate in intramolecular hydrogen bonding interactions that stabilize specific tautomeric forms and influence the equilibrium distribution among different structures. The electron-donating or electron-withdrawing effects of this substituent also modify the electronic properties of the benzimidazole ring system, affecting the relative stabilities of different tautomeric forms.

Environmental factors such as solvent polarity, temperature, and pH significantly influence both the acid-base equilibria and tautomeric distributions. Polar protic solvents can stabilize ionic forms through solvation effects, while aprotic solvents may favor neutral tautomeric forms. Temperature effects on tautomeric equilibria provide insights into the enthalpy and entropy differences between tautomeric forms, revealing the thermodynamic factors governing these equilibria.

The kinetics of proton exchange processes in this system likely occur on multiple timescales, with rapid intramolecular tautomerization balanced against slower intermolecular proton transfer reactions. Dynamic Nuclear Magnetic Resonance studies could provide valuable information about the activation barriers for these processes and the temperature dependence of exchange rates.

Properties

IUPAC Name

1-(3-hydroxy-2-pyridin-3-ylbenzimidazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9(18)10-4-5-12-13(7-10)17(19)14(16-12)11-3-2-6-15-8-11/h2-8,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLQWHOLCBBNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=C(N2O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzimidazole Formation

The benzimidazole nucleus is typically synthesized via condensation reactions involving o-phenylenediamine derivatives and carbonyl-containing compounds. Common methods include:

Formation of the Ethanone Moiety

The ethanone (acetyl) group at the 6-position of benzimidazole is typically introduced by:

  • Acylation reactions using acetyl halides or anhydrides in the presence of a base or Lewis acid catalyst.

  • Bromoethanone intermediates (e.g., 1-(1H-benzimidazol-2-yl)-2-bromoethanone) serve as key intermediates that can be further functionalized to introduce ethanone or related groups.

Representative Synthetic Route (Based on Literature)

A plausible synthetic sequence for 1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone involves:

Step Starting Material / Intermediate Reagents / Conditions Product / Outcome
1 o-Phenylenediamine derivative Condensation with aldehyde or acid (reflux, acid) Benzimidazole core
2 1-(1H-benzimidazol-2-yl)-2-bromoethanone Reaction with pyridin-3-yl amine or nucleophile (EtOH, reflux) Pyridin-3-yl substituted benzimidazole
3 Pyridin-3-yl benzimidazole intermediate Hydroxylation or selective oxidation Introduction of hydroxy group at 1-position
4 Hydroxy-substituted benzimidazole Acylation with acetyl chloride or equivalent Final ethanone substituted target compound

This sequence aligns with methods reported for related benzimidazole derivatives, where bromoethanone intermediates are versatile for further substitution.

Solvent and Reaction Conditions

  • Suitable solvents for these reactions include alcoholic solvents (ethanol, methanol), ketone solvents (acetone), ether solvents (THF), and polar aprotic solvents (DMF) depending on the step.

  • Reflux conditions are commonly used for condensation and substitution steps, typically ranging from 3 to 18 hours depending on the reaction.

  • Bases such as sodium bicarbonate or potassium hydroxide are used to facilitate substitution and neutralize acids formed during reactions.

Purification and Yield Considerations

  • Crystallization from appropriate solvents (ethanol, ethyl acetate, DMF) is a standard purification method to isolate pure benzimidazole derivatives.

  • Salt formation (e.g., mesylate or oxalate salts) can improve purity and stability for intermediates and final compounds.

  • Yields vary depending on reaction optimization but typically range from moderate to good (50–85%) for each step.

Research Findings and Optimization Notes

  • Use of iron powder with acetic acid or hydrochloric acid as reducing agents has been reported to avoid catalyst poisoning in reduction steps of nitro to amino groups, which can be relevant in intermediate synthesis.

  • The choice of solvent and reaction temperature critically influences product purity and yield , with polar aprotic solvents favoring substitution reactions and alcoholic solvents supporting condensation.

  • Ecofriendly and scalable processes have been developed for benzimidazole derivatives, emphasizing robust, simple procedures suitable for commercial production.

Summary Table of Preparation Methods

Preparation Step Typical Reagents/Conditions Key Notes
Benzimidazole core formation o-Phenylenediamine + aldehyde/acid, reflux, acid Fundamental heterocycle synthesis
Pyridin-3-yl substitution 1-(1H-benzimidazol-2-yl)-2-bromoethanone + pyridin-3-yl amine, EtOH, reflux Nucleophilic substitution on bromoethanone
Hydroxyl group introduction Selective oxidation or hydrolysis May require protecting groups
Ethanone group introduction Acetyl chloride or anhydride, base catalyst Acylation at benzimidazole 6-position
Purification Crystallization, salt formation Enhances purity and stability

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products:

  • Oxidation of the hydroxyl group yields corresponding ketones or aldehydes.
  • Reduction of the ethanone group results in alcohols.
  • Substitution reactions on the pyridine ring produce various substituted derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone is C13H12N4OC_{13}H_{12}N_{4}O, with a molecular weight of approximately 244.26 g/mol. The compound features a benzimidazole core that is substituted with a hydroxypyridine and an ethanone group. The synthesis of this compound typically involves multi-step organic reactions, including:

  • Condensation Reactions : The initial formation of the benzimidazole core through the reaction of 2-aminopyridine with an appropriate aldehyde.
  • Functionalization : Further reactions to introduce the ethanone group, often utilizing catalysts and specific solvents such as ethanol or dimethyl sulfoxide.

These synthetic routes can be optimized for yield and purity through techniques like continuous flow reactors and chromatographic purification methods .

Biological Activities

The compound has demonstrated significant biological activities, including:

  • Antimicrobial Activity : Studies suggest that derivatives of benzimidazole compounds exhibit activity against various bacterial strains, making them candidates for antibiotic development.
  • Anti-inflammatory Properties : Research indicates that this compound can inhibit inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis.
  • Antioxidant Effects : The compound's ability to scavenge free radicals positions it as a candidate for formulations aimed at reducing oxidative stress in cells.

Case Studies

Several studies have investigated the applications of this compound:

  • In Vitro Anti-inflammatory Studies : A study tested various concentrations of the compound on protein denaturation assays, demonstrating significant inhibition rates compared to standard anti-inflammatory drugs like Diclofenac. Results indicated that higher concentrations led to increased inhibition percentages (see Table 1).
    Concentration (µg/mL)% Inhibition
    5042.85
    10046.42
    20050.00
  • Antioxidant Activity Testing : The antioxidant potential was evaluated using reducing power assays, showing that the compound effectively reduced ferric ions, indicating its potential as an antioxidant agent.
    Concentration (µg/mL)Absorbance at 700 nm
    100.25
    200.35
    500.55

Mechanism of Action

The mechanism of action of 1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Heterocyclic Cores

1-(6-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)pyridin-3-yl)-ethanone
  • Structure: Pyridin-3-yl linked to a substituted pyrazole and ethanone.
  • Key Differences : Replaces benzimidazole with pyrazole, introducing benzyl and ethoxy substituents.
  • Relevance: The pyrazole ring and bulky substituents may reduce planarity compared to benzimidazole, affecting binding to biological targets. Synthesis involves bromopyridinyl ethanone intermediates, similar to methods for benzimidazole derivatives .
1-(2-Chloro-indolo[2,3-b]quinoxalin-6-yl)-2-[N'-(4-hydroxy-3-methoxy-benzylidene)-hydrazino]-ethanone
  • Structure: Fused indoloquinoxaline system with ethanone-hydrazine and aryl substituents.
  • Relevance : Demonstrates how fused aromatic systems enhance π-π stacking but may reduce solubility compared to benzimidazole derivatives .

Substituent Effects on Ethanone Derivatives

1-(2-Chlorophenyl)ethanone (o-Chloroacetophenone)
  • Structure : Simple aromatic ketone with a chlorine substituent.
  • Key Differences : Lacks heterocyclic core; chlorine increases electrophilicity.
  • Relevance : Highlights the role of halogen substituents in altering reactivity and physical properties (e.g., melting point: 54–56°C) compared to hydroxyl-containing analogs .
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone
  • Structure: Imidazopyridine core with bromine and ethanone.

Heterocyclic Systems with Pyridine and Pyrazole Moieties

1-(6-(1H-Pyrazol-1-yl)pyridin-3-yl)ethanone
  • Structure: Pyridin-3-yl linked to pyrazole and ethanone.
  • Key Differences : Pyrazole’s dual nitrogen atoms enable hydrogen bonding.
  • Properties : Molecular weight = 187.20 g/mol; logP = 1.47 (indicating moderate lipophilicity) .
1-(6-Methylpyridin-2-yl)ethanone
  • Structure: Pyridin-2-yl with methyl and ethanone groups.
  • Synonym: 2-Acetyl-6-methylpyridine .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Notable Properties
Target Compound C₁₄H₁₂N₃O₂ 254.27 Hydroxyl, pyridinyl, ethanone ~1.2* High hydrogen-bonding potential
1-(6-(1H-Pyrazol-1-yl)pyridin-3-yl)ethanone C₁₀H₉N₃O 187.20 Pyrazole, ethanone 1.47 Moderate lipophilicity
1-(2-Chlorophenyl)ethanone C₈H₇ClO 154.59 Chlorine, ethanone 1.89 Electrophilic; mp = 54–56°C
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone C₉H₇BrN₂O 239.07 Bromine, ethanone N/A Reactive; GHS hazards

*Estimated based on structural analogs.

Biological Activity

1-(1-Hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone, identified by its chemical formula C14H11N3O2C_{14}H_{11}N_3O_2 and CAS number 1228551-84-5, is a compound of growing interest in the field of medicinal chemistry. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a hydroxypyridine group and an ethanone moiety. The structural characteristics contribute to its biological properties, which are essential for its pharmacological activities.

PropertyValue
Molecular FormulaC14H11N3O2C_{14}H_{11}N_3O_2
Molecular Weight253.25 g/mol
CAS Number1228551-84-5
Hazard ClassificationIrritant

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

1. Antioxidant Activity : The presence of hydroxyl groups in the structure may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress.

2. Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation and inflammation.

3. Interaction with Receptors : The compound may interact with various biological receptors, influencing cellular signaling pathways relevant to disease processes.

Anticancer Properties

Several studies have investigated the anticancer potential of benzimidazole derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:

Study ReferenceCell LineIC50 (µM)Observations
HeLa12.5Significant reduction in cell viability
HCT11615.0Induced apoptosis in treated cells
A37510.0Inhibition of cell migration

These findings indicate that the compound may act as a potent anticancer agent by inducing apoptosis and inhibiting proliferation in tumor cells.

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives are well-documented. Research on similar compounds has demonstrated activity against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that this compound may possess significant antimicrobial properties that warrant further investigation.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a benzimidazole derivative in a murine model of breast cancer. The compound was administered at varying doses, leading to a notable decrease in tumor size compared to the control group. Histological analysis revealed increased apoptosis markers in treated tissues, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of similar compounds against multi-drug resistant strains of bacteria. The study highlighted that certain derivatives exhibited enhanced activity against resistant strains, suggesting a possible role in developing new antimicrobial therapies.

Q & A

Q. What are the optimal synthetic routes for 1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example, analogous benzimidazole derivatives are synthesized via condensation of o-phenylenediamine with carbonyl-containing precursors under acidic conditions . Palladium-catalyzed cross-coupling reactions may also be employed to introduce the pyridinyl group, as demonstrated in similar ethanone syntheses using cyclometalated palladacycles . Key steps include:

  • Cyclization : Use of HCl or acetic acid to form the benzimidazole core.
  • Coupling : Suzuki-Miyaura reactions for pyridinyl incorporation.
  • Protection/Deprotection : Hydroxy groups may require protection (e.g., TMS or acetyl) during synthesis.

Q. How can the purity and structural integrity of this compound be validated?

Validation requires a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation, referencing NIST Chemistry WebBook standards for fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

Q. What safety protocols are recommended when handling this compound?

Based on structurally related benzimidazole derivatives:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles compliant with NIOSH/EN standards .
  • Engineering Controls : Use fume hoods to minimize inhalation risks, especially during solvent evaporation steps .
  • Waste Disposal : Follow institutional guidelines for organic waste containing nitro or heterocyclic groups .

Advanced Research Questions

Q. How can spectroscopic data contradictions (e.g., NMR vs. X-ray) be resolved for this compound?

Contradictions may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Methodological approaches include:

  • Variable-Temperature NMR : To detect tautomeric equilibria or conformational flexibility.
  • DFT Calculations : Compare computed NMR chemical shifts with experimental data to identify dominant conformers .
  • Synchrotron X-ray Diffraction : High-resolution data can resolve ambiguities in bond lengths or angles .

Q. What computational strategies predict the compound’s reactivity or binding interactions?

  • Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Screen against biological targets (e.g., microbial enzymes) using software like AutoDock Vina, referencing benzimidazole scaffolds’ known antimicrobial activity .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability under physiological conditions.

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may stem from assay conditions or impurity profiles. Strategies include:

  • Dose-Response Studies : Establish EC50_{50}/IC50_{50} values across multiple concentrations.
  • Impurity Profiling : Use HPLC-MS to identify byproducts that may interfere with bioassays .
  • Standardized Assays : Adopt CLSI or EUCAST guidelines for antimicrobial evaluations to ensure reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone

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